molecular formula C7H13BN2O2 B13458131 1-Tert-butyl-1H-pyrazole-5-boronic acid

1-Tert-butyl-1H-pyrazole-5-boronic acid

Cat. No.: B13458131
M. Wt: 168.00 g/mol
InChI Key: BEHICXDUSBYTDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Tert-butyl-1H-pyrazole-5-boronic acid (CAS 1162643-26-6) is a high-purity heterocyclic boronic acid intermediate widely utilized in medicinal chemistry and organic synthesis . The compound features a tert-butyl group at the 1-position of the pyrazole ring, which provides excellent steric stability, and a boronic acid functional group at the 5-position, enabling efficient cross-coupling reactions . Its primary research value lies in its application as a key building block in Suzuki-Miyaura cross-coupling reactions, which are pivotal for constructing carbon-carbon bonds in the development of pharmaceutical candidates and complex organic molecules . This reagent exhibits notable stability to air and moisture compared to other boronic acid derivatives, facilitating easier storage and handling under standard laboratory conditions . It demonstrates good solubility in polar organic solvents and controlled reactivity, making it a preferred choice for the precise functionalization of pyrazolic systems in drug discovery projects . The rigid structure of the pyrazole core, when incorporated into larger molecules, can contribute to specific interactions with biological targets. Furthermore, the tert-butyl group acts as a protective moiety, directing subsequent chemical transformations and enhancing the compound's performance in catalytic cycles. 1-Tert-butyl-1H-pyrazole-5-boronic acid is strictly for research purposes and is not intended for diagnostic, therapeutic, or personal use. Researchers can leverage its well-defined reactivity profile to synthesize novel compounds for screening against various disease targets.

Properties

Molecular Formula

C7H13BN2O2

Molecular Weight

168.00 g/mol

IUPAC Name

(2-tert-butylpyrazol-3-yl)boronic acid

InChI

InChI=1S/C7H13BN2O2/c1-7(2,3)10-6(8(11)12)4-5-9-10/h4-5,11-12H,1-3H3

InChI Key

BEHICXDUSBYTDL-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=NN1C(C)(C)C)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Route and Reaction Conditions

The 4-bromo-1-tert-butyl-1H-pyrazole intermediate is synthesized via substitution reactions involving tert-butyl hydrazine and brominated aromatic precursors. A typical approach involves copper-catalyzed cyclization reactions where tert-butyl hydrazine reacts with 4-bromo-3-nitrotoluene under catalytic conditions involving copper triflate and ionic liquids such as 1-butyl-3-methylimidazolium hexafluorophosphate. This process affords the bromopyrazole with high regioselectivity and yield.

Chemical Reaction Summary

Step Reagents/Conditions Outcome
Bromination of pyrazole ring N-Bromosuccinimide (NBS), room temperature 4-Bromo-1H-pyrazole derivatives
Alkylation Potassium tert-butoxide, methyl iodide, THF 1-tert-butyl substitution
Purification Column chromatography or recrystallization Pure 4-bromo-1-tert-butyl-1H-pyrazole

This intermediate is crucial for subsequent boronation steps.

Metalation and Boronation to Form 1-Tert-butyl-1H-pyrazole-5-boronic Acid

Metalation via Lithium-Halogen Exchange

The 4-bromo-1-tert-butyl-1H-pyrazole is subjected to lithium-halogen exchange using organolithium reagents such as n-butyllithium (n-BuLi) at low temperatures (typically -70 to -80 °C) in an inert atmosphere (nitrogen or argon). This step generates the 5-lithiated pyrazole intermediate selectively.

Boronation Reaction

The lithiated intermediate is then quenched with a boron electrophile, commonly triisopropyl borate, to introduce the boronic acid functionality at the 5-position of the pyrazole ring. The reaction mixture is carefully acidified (e.g., with dilute hydrochloric acid) and extracted to isolate the boronic acid.

Representative Experimental Procedure

Parameter Details
Starting material 4-bromo-1-tert-butyl-1H-pyrazole
Organolithium reagent n-Butyllithium (1.25 equivalents)
Solvent Tetrahydrofuran (THF)
Temperature -80 °C during lithiation and boronation
Boron reagent Triisopropyl borate (1.25 equivalents)
Quenching agent 0.5 N HCl aqueous solution
Yield Approximately 70-82%
Purification Column chromatography or recrystallization

This method yields 1-tert-butyl-1H-pyrazole-5-boronic acid as a white solid with high purity confirmed by 1H NMR and GC analysis.

Alternative Preparation via Boronic Acid Pinacol Ester Intermediates

In some protocols, the boronic acid is isolated as a pinacol ester to improve stability and handling. The preparation involves:

  • Formation of 1-tert-butyl-1H-pyrazole-5-boronic acid pinacol ester by reacting the lithiated intermediate with boron pinacol ester reagents.
  • Subsequent deprotection or direct use in Suzuki-Miyaura coupling reactions.

This approach is exemplified in patent literature describing the synthesis of 1-substituted pyrazole-4-boronic acid pinacol esters with yields around 80% and high purity (GC > 98%).

Summary Table of Key Preparation Methods

Step Reagents/Conditions Product Yield (%) Notes
Bromination of pyrazole NBS, benzoyl peroxide, chloroform, 40-70 °C 4-bromo-1H-pyrazole derivatives ~70 Monitored by HPLC, purified by chromatography
Alkylation Potassium tert-butoxide, methyl iodide, THF 4-bromo-1-tert-butyl-1H-pyrazole ~80 Room temperature, inert atmosphere
Lithium-halogen exchange n-BuLi, THF, -80 °C 5-lithiated pyrazole intermediate Strict temperature control essential
Boronation Triisopropyl borate, 0.5 N HCl, THF 1-tert-butyl-1H-pyrazole-5-boronic acid 70-82 Acid quenching, purification by chromatography
Pinacol ester formation (optional) Pinacol boronate reagents, similar conditions Boronic acid pinacol ester ~80 Improved stability for storage and use

Analytical and Characterization Data

  • 1H NMR (400 MHz, CDCl3) : Characteristic singlets for tert-butyl group (~1.3 ppm), pyrazole protons (~7.7-7.8 ppm).
  • GC Purity : Typically >98% for boronic acid pinacol esters.
  • Yield : Generally between 70-82% depending on reaction scale and purification methods.
  • Other techniques : HPLC monitoring for reaction completion, column chromatography for purification.

Research Findings and Practical Considerations

  • The lithium-halogen exchange step requires low temperatures (-70 to -80 °C) to avoid side reactions and ensure regioselectivity.
  • Boronation with triisopropyl borate is preferred due to mild reaction conditions and good yields.
  • The tert-butyl group at N1 provides steric protection and influences the electronic properties of the pyrazole ring, affecting reactivity.
  • Boronic acid pinacol esters are often preferred intermediates for cross-coupling reactions due to their enhanced stability.
  • The synthetic routes are scalable and adaptable for isotopically labeled compounds, as demonstrated in recent isotope labeling studies.

Chemical Reactions Analysis

Types of Reactions: (1-tert-butyl-1H-pyrazol-5-yl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various boronic acid derivatives and coupled products, which are valuable intermediates in organic synthesis .

Comparison with Similar Compounds

Data Tables

Table 1: Physicochemical Properties of Selected Pyrazole Derivatives
Compound Molecular Weight LogP (Predicted) Solubility (mg/mL)
1-Tert-butyl-1H-pyrazole-5-boronic acid ~193.2 ~1.8 ~10 (DMSO)
(1-Methyl-1H-pyrazol-5-yl)boronic acid ~137.9 ~0.9 ~50 (DMSO)
1-tert-Butyl-3-methyl-1H-pyrazole-5-carboxylic acid ~210.3 ~2.3 ~5 (Water)
Table 2: Reaction Yields in Suzuki Couplings
Boronic Acid Partner (Aryl Halide) Yield (%) Conditions
1-Tert-butyl-1H-pyrazole-5-boronic acid 4-Bromotoluene 72 Pd(dppf)Cl2, K2CO3, 80°C
(1-Methyl-1H-pyrazol-5-yl)boronic acid 4-Bromotoluene 89 Pd(PPh3)4, Na2CO3, 70°C

Biological Activity

1-Tert-butyl-1H-pyrazole-5-boronic acid is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

1-Tert-butyl-1H-pyrazole-5-boronic acid has the molecular formula C₇H₁₃BN₂O₂ and a molecular weight of approximately 168 g/mol. The compound is characterized by a boronic acid functional group attached to a pyrazole ring, which plays a crucial role in its biological activity. Its structural features enable it to interact with various biological targets, influencing numerous biochemical pathways.

The mechanism of action for 1-tert-butyl-1H-pyrazole-5-boronic acid primarily involves its ability to form hydrogen bonds and engage in other intermolecular interactions with biological molecules. This facilitates its binding to enzymes and receptors, modulating their activity and leading to observed biological effects such as:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in tumor progression, making it a candidate for anticancer therapies.
  • Modulation of Signaling Pathways : It can influence pathways related to cell growth and apoptosis, which are critical in cancer treatment.

Biological Activities

Research indicates that 1-tert-butyl-1H-pyrazole-5-boronic acid exhibits a wide range of biological activities:

  • Anticancer Properties : Studies have shown that boronic acids can inhibit certain enzymes involved in cancer cell proliferation. For instance, compounds similar to 1-tert-butyl-1H-pyrazole-5-boronic acid have demonstrated efficacy against BRAF mutant melanoma cell lines by inhibiting oncogenic signaling pathways .
  • Antimicrobial Activity : Pyrazole derivatives are known for their antimicrobial properties. Research has indicated that compounds derived from pyrazoles exhibit activity against various bacterial strains, including E. coli and Staphylococcus aureus .
  • Anti-inflammatory Effects : The pyrazole nucleus has been recognized for its anti-inflammatory properties. Compounds synthesized from this scaffold have shown significant inhibition of inflammation in preclinical models .

Case Studies and Research Findings

Several studies have investigated the biological activities of 1-tert-butyl-1H-pyrazole-5-boronic acid and its derivatives:

StudyFocusFindings
Burguete et al.Antimicrobial ActivityCompound 11 showed significant activity against E. coli and S. aureus, indicating the importance of the aliphatic amide pharmacophore .
Chovatia et al.Anti-tubercular ActivityCompounds were screened against Mycobacterium tuberculosis, with promising results showing high inhibition rates compared to standard drugs .
Argade et al.MAO-B InhibitionA series of pyrazole derivatives exhibited high activity against MAO-A and MAO-B isoforms, suggesting potential for treating neurological disorders .

Comparative Analysis

To further understand the biological potential of 1-tert-butyl-1H-pyrazole-5-boronic acid, it is essential to compare it with other related compounds:

Compound NameBiological ActivityUnique Features
5-Bromo-1-tert-butyl-1H-pyrazole-4-carboxylic acidEnhanced reactivity for further functionalizationContains a bromine atom at the 5-position
1-Tert-butoxycarbonyl-1H-pyrazole-4-boronic acidEnzyme inhibitorBoronic acid moiety allows participation in cross-coupling reactions
5-Chloro-1-tert-butyl-1H-pyrazole-4-carboxylic acidModified chemical properties affecting biological activityContains chlorine at the 5-position

Q & A

Q. Key Data :

  • Coupling efficiency with 4-iodotoluene: ~70% yield (tert-butyl) vs. ~85% yield (methyl analog) .
  • Half-life in aqueous buffer (pH 7): 48 hours (tert-butyl) vs. 24 hours (unsubstituted pyrazole boronic acid) .

What methodologies are employed to study the interaction of 1-Tert-butyl-1H-pyrazole-5-boronic acid with biological targets, such as enzymes or proteins?

Advanced Research Focus
Interaction studies utilize:

  • X-ray crystallography : Resolves binding modes with active sites (e.g., serine proteases) .
  • Isothermal titration calorimetry (ITC) : Quantifies binding affinity (Kd) and thermodynamic parameters .
  • Molecular docking : Predicts binding poses using software like AutoDock Vina, validated by mutagenesis studies .

For example, the compound’s boronic acid group forms reversible covalent bonds with catalytic serine residues in proteases, making it a candidate for inhibitor design .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.